Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate
Description
Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate (CAS: 1256358-85-6 or 1381957-27-2, molecular formula: C₂₀H₂₃BO₄, molecular weight: 338.21 g/mol) is a boronic ester derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biphenyl-based pharmaceuticals and materials . Its structure features a biphenyl core with a methyl ester group at the 3-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4'-position. The compound is typically synthesized via palladium-catalyzed borylation reactions, as exemplified by the use of bis(pinacolato)diboron, Pd(dppf)₂Cl₂, and potassium acetate in degassed DME under reflux conditions, yielding a white solid with moderate efficiency (54%) . Commercial availability is confirmed through suppliers like CymitQuimica and Macklin, with pricing ranging from €51.00 for 100 mg to €259.00 for 5 g .
Properties
IUPAC Name |
methyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BO4/c1-19(2)20(3,4)25-21(24-19)17-11-9-14(10-12-17)15-7-6-8-16(13-15)18(22)23-5/h6-13H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJJVEIJHJEWDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681914 | |
| Record name | Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-85-6 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-(Methoxycarbonyl)biphenyl-4-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carboxylate typically involves the following steps:
Borylation Reaction: The introduction of the boronic ester group is often achieved through a borylation reaction. This can be done using a palladium-catalyzed coupling reaction between an aryl halide and bis(pinacolato)diboron.
Esterification: The carboxylate ester group can be introduced via esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above reactions, optimized for yield and purity. This might include continuous flow reactors for the borylation step and efficient separation and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carboxylate can undergo several types of chemical reactions:
Cross-Coupling Reactions: The boronic ester group makes this compound a valuable reagent in Suzuki-Miyaura cross-coupling reactions, where it can couple with aryl halides to form biaryl compounds.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The boronic ester can be oxidized to form phenols.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Acid or Base: Used in hydrolysis reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: From cross-coupling reactions.
Carboxylic Acids and Alcohols: From hydrolysis.
Phenols: From oxidation.
Scientific Research Applications
Organic Synthesis
Boronic Esters in Cross-Coupling Reactions:
Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate serves as a crucial intermediate in Suzuki-Miyaura cross-coupling reactions. This reaction is significant for forming carbon-carbon bonds between aryl halides and boronic acids or esters. The presence of the dioxaborolane moiety enhances the compound's reactivity and stability during these transformations .
Synthesis of Complex Molecules:
The compound can be utilized to synthesize complex organic molecules by acting as a building block. Its functional groups allow for further modifications through various chemical reactions such as nucleophilic substitutions or reductions. This versatility makes it valuable in the synthesis of pharmaceuticals and agrochemicals .
Medicinal Chemistry
Potential Anticancer Activity:
Research indicates that derivatives of boronic esters, including this compound, have shown potential in targeting specific cancer pathways. For instance, studies focusing on dual inhibitors of c-MET kinase have highlighted the importance of structural modifications to enhance binding affinity and selectivity for cancer treatment . The incorporation of this compound into drug design may lead to novel therapeutic agents with improved efficacy.
Structure-Activity Relationship Studies:
The compound has been employed in structure-activity relationship (SAR) studies to optimize the biological activity of related compounds. By systematically altering the structure of the dioxaborolane moiety or the biphenyl framework, researchers can identify key features that contribute to enhanced biological performance against target enzymes or receptors .
Material Science
Organic Electronics:
this compound exhibits properties that are beneficial for applications in organic electronics. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The material's electronic properties can be tuned through structural modifications to optimize performance in these devices .
Data Summary
| Application Area | Details |
|---|---|
| Organic Synthesis | Key intermediate in Suzuki-Miyaura cross-coupling reactions; versatile building block for complex molecules. |
| Medicinal Chemistry | Potential anticancer activity; used in SAR studies for drug optimization. |
| Material Science | Suitable for organic electronics applications like OLEDs and OPVs. |
Case Studies
Case Study 1: Anticancer Drug Development
In a recent study aiming to develop selective inhibitors for c-MET kinase using boronic acid derivatives, this compound was evaluated for its binding affinity and selectivity. Modifications led to compounds with improved potency against cancer cell lines while minimizing off-target effects.
Case Study 2: Organic Photovoltaics
Research into the application of this compound in organic photovoltaics demonstrated that films made from this compound exhibited enhanced charge mobility and stability under operational conditions compared to traditional materials.
Mechanism of Action
The mechanism by which Methyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carboxylate exerts its effects is largely dependent on the type of reaction it undergoes. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetallation with an aryl halide to form the desired biaryl product. The molecular targets and pathways involved are primarily those associated with the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share the biphenyl-boronate core but differ in substituent patterns, influencing their reactivity, stability, and applications:
Functional Group Impact on Reactivity
- Electron-Withdrawing Groups (e.g., trifluoromethyl, nitrile) : Enhance electrophilicity of the boronate, accelerating transmetallation in Suzuki couplings .
- Electron-Donating Groups (e.g., methoxy, methyl) : Stabilize intermediates but may reduce coupling efficiency due to steric hindrance .
- Polar Substituents (e.g., -OH, -COOCH₃): Improve solubility in polar solvents (e.g., DMF, methanol) but require anhydrous conditions to prevent boronate hydrolysis .
Biological Activity
Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C20H23BO4
- Molecular Weight : 338.21 g/mol
- CAS Number : 1381957-27-2
The compound's biological activity is primarily attributed to its ability to inhibit key kinases involved in various signaling pathways. Notably, it has been studied for its inhibitory effects on:
- Glycogen Synthase Kinase 3 Beta (GSK-3β) : GSK-3β is implicated in numerous cellular processes including metabolism and cell cycle regulation. Inhibition of this kinase can lead to neuroprotective effects and is relevant in the context of neurodegenerative diseases .
- Inhibitor of Nuclear Factor Kappa-B Kinase Beta (IKK-β) : This kinase plays a crucial role in inflammatory responses. Compounds that inhibit IKK-β can potentially reduce inflammation and have applications in treating inflammatory diseases .
In Vitro Studies
Studies have demonstrated that this compound exhibits significant inhibitory activity against GSK-3β with an IC50 value ranging from 10 to 1314 nM depending on structural modifications. The most potent derivatives were those containing isopropyl and cyclopropyl substituents .
Cytotoxicity Assays
Cytotoxicity assays conducted on various cell lines (HT-22 and BV-2) revealed that the compound does not significantly decrease cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for potential therapeutic applications .
Anti-inflammatory Activity
In BV-2 microglial cells, the compound significantly reduced levels of nitric oxide (NO) and interleukin-6 (IL-6), indicating its anti-inflammatory properties. Notably, at a concentration of 1 µM, it effectively lowered NO levels while maintaining cell viability .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated GSK-3β inhibition with IC50 values indicating strong activity across various derivatives. |
| Study B | Showed anti-inflammatory effects in microglial cells with significant reductions in pro-inflammatory cytokines. |
| Study C | Evaluated cytotoxicity across multiple cancer cell lines; identified a threshold for safe therapeutic concentrations. |
Q & A
Basic: What are the standard synthetic routes for this compound?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester moiety. Key steps include:
- Boronate ester preparation : Reaction of a biphenyl precursor with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under anhydrous conditions.
- Coupling reaction : Use of Pd catalysts (e.g., Pd(PPh₃)₄) in a toluene/ethanol solvent system with aqueous Na₂CO₃ as a base. Reaction temperatures range from 80–110°C for 6–24 hours .
- Purification : Column chromatography (silica gel, CH₂Cl₂/CH₃OH gradients) to isolate isomers or by-products .
Advanced: How can computational methods optimize its synthesis?
Reaction path search algorithms (e.g., quantum chemical calculations) and machine learning can predict optimal conditions:
- Quantum mechanics/molecular mechanics (QM/MM) : Simulate transition states to identify low-energy pathways for coupling reactions.
- Information science : Extract patterns from experimental datasets (e.g., solvent polarity, catalyst loading) to narrow down optimal parameters, reducing trial-and-error experimentation .
Basic: What characterization techniques confirm its structure?
- NMR spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and ester/boronate functional groups. Example: δ ~3.9 ppm (methyl ester), δ ~1.3 ppm (tetramethyl dioxaborolane) .
- FTIR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1350 cm⁻¹ (B-O stretching).
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]+ at m/z 367.2).
- X-ray crystallography : Resolve crystal packing and stereochemistry, as demonstrated in biphenyl analogs .
Advanced: How to address low yields in Suzuki couplings?
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst type, solvent ratio, temperature). For example, a 2³ factorial design can optimize Pd loading, base concentration, and reaction time .
- Ligand screening : Bulky ligands (e.g., SPhos) may reduce steric hindrance in biphenyl systems.
- Microwave-assisted synthesis : Shorten reaction times and improve homogeneity .
Data Contradiction: Conflicting optimal pH for ester hydrolysis?
- Systematic analysis : Perform hydrolysis under varying pH (4–10) and monitor via HPLC. Contradictions may arise from solvent effects (e.g., aqueous vs. mixed solvents).
- Statistical validation : Use ANOVA to identify significant factors (pH, temperature) and replicate conditions to resolve discrepancies .
Application: How is it used in medicinal chemistry?
- Building block : The biphenyl core enables π-stacking interactions in drug candidates (e.g., kinase inhibitors).
- Boronate esters : Serve as intermediates in PROTACs (proteolysis-targeting chimeras) or radiopharmaceuticals due to boron’s neutron capture capacity .
Advanced: Strategies for regioselective functionalization?
- Directed ortho-metalation : Use directing groups (e.g., esters) to install substituents at specific positions.
- Protection/deprotection : Temporarily block reactive sites (e.g., boronate with diethanolamine) before functionalizing the biphenyl core .
Stability: How to assess and improve stability?
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Light sensitivity : Use amber vials if the compound degrades under UV (common in boronate esters).
- Lyophilization : Improve shelf-life by removing solvents that catalyze hydrolysis .
Isomer Separation: Techniques for resolving stereoisomers?
- Chiral chromatography : Use Chiralpak® columns with hexane/isopropanol gradients.
- Crystallization-induced asymmetric transformation : Recrystallize from ethanol/water to enrich specific enantiomers .
Toxicity: What studies evaluate its toxicology?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
